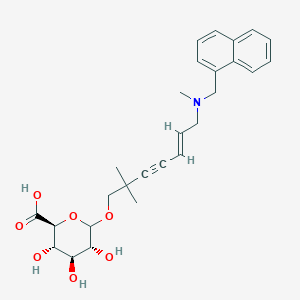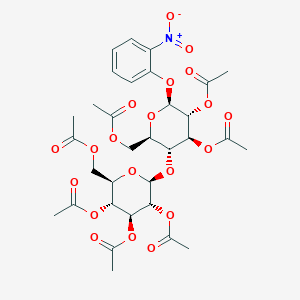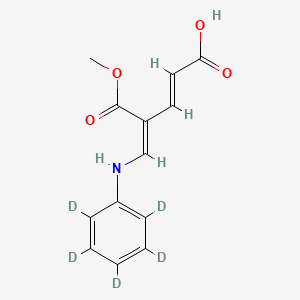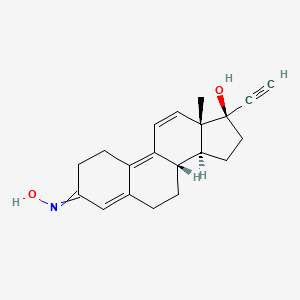
Hydroxyterbinafine b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyterbinafine b-D-glucuronide is a potent biomedical product originating from terbinafine. It possesses remarkable antifungal properties indispensable for combating dermatophyte-induced fungal infections1.
Synthesis Analysis
Glucuronide synthesis involves multiple tools including microbial biotransformation, mammalian S9/microsome preparations, and proprietary late-stage chemical synthesis screens2. The synthesis of glucuronides can be achieved through microbial biotransformation, which is particularly suited to producing glucuronides that arise from sequential reactions2.
Molecular Structure Analysis
The molecular formula of Hydroxyterbinafine b-D-glucuronide is C27H33NO7. Its average mass is 483.553 Da and its monoisotopic mass is 483.225708 Da3.Chemical Reactions Analysis
Glucuronidation by the human UDP-glucuronosyltransferase (UGT) family of enzymes is important in the metabolic fate of many drugs and other xenobiotics4. β-Glucuronidases are routinely used for the enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids before analysis4.
Physical And Chemical Properties Analysis
Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role6. The glucuronides formed are more polar (water soluble) than the parent organic substrate and are generally excreted through the kidney6.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Hydroxyterbinafine b-D-glucuronide plays a role in the metabolism and clearance of various compounds through glucuronidation, a process involving uridine 5'-diphosphoglucuronyltransferases (UGTs) like UGT1A4 and UGT1A3. These enzymes catalyze the glucuronidation of 25-Hydroxyvitamin D3, with variations in activity due to genetic polymorphisms and inducibility by substances like rifampin, carbamazepine, and phenobarbital (Wang et al., 2014).
Enzymatic Activity and Inhibition 2. The β-glucuronidase enzyme plays a critical role in glucuronidation studies, and its activity can be affected by inhibitors like saccharolactone. The presence of β-glucuronidase can complicate the measurement of glucuronide formation rates, and the inhibitory effects of saccharolactone on this enzyme have been studied to better understand these interactions and their implications for drug metabolism (Oleson & Court, 2008).
Drug Metabolism and Interactions 3. Understanding the metabolic pathways of drugs is crucial for predicting drug-drug interactions and optimizing therapeutic strategies. The N-glucuronidation pathway, for example, is essential for the overall in vitro metabolic clearance of certain drugs. Studies on drugs like Midazolam reveal the formation of quaternary direct N-glucuronides, indicating an additional metabolic pathway beyond the primary metabolism mediated by enzymes like CYP3A4. Such insights are vital for accurately assessing drug metabolism and potential interactions (Klieber et al., 2008).
Analytical and Diagnostic Applications 4. The development of analytical methods for detecting metabolites of substances like gamma-hydroxybutyric acid (GHB) is crucial for clinical and forensic toxicology. The identification of glucuronated metabolites extends the detection window and provides valuable biomarkers for intoxication and exposure assessment. Such advancements in analytical chemistry contribute significantly to medical diagnostics and legal investigations (Petersen et al., 2013).
Safety And Hazards
There is no specific data available on the safety and hazards of Hydroxyterbinafine b-D-glucuronide. However, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment7.
Orientations Futures
Recent advances in the detection of β-GLU activity have been attracting increased attentions8. The sensors for β-GLU activity detection, which have the advantages of rapid and reliable detection, could be a future direction for the study of Hydroxyterbinafine b-D-glucuronide8.
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOYVRIRYSRSH-QDBXLPCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)




